Methyl 2-(3-thienyl)benzoate
Description
Methyl 2-(3-thienyl)benzoate is a benzoic acid derivative where the methyl ester is functionalized at the 2-position of the benzene ring with a 3-thienyl substituent. The thienyl group, a sulfur-containing heterocycle, imparts distinct electronic and steric properties to the molecule.
Properties
CAS No. |
20608-88-2 |
|---|---|
Molecular Formula |
C12H10O2S |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
methyl 2-thiophen-3-ylbenzoate |
InChI |
InChI=1S/C12H10O2S/c1-14-12(13)11-5-3-2-4-10(11)9-6-7-15-8-9/h2-8H,1H3 |
InChI Key |
PARKTCBUEOYYIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-thienyl)benzoate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process typically requires the use of palladium catalysts, boronic acids, and aryl halides under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-thienyl)benzoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or similar reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophenes.
Scientific Research Applications
Methyl 2-(3-thienyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 2-(3-thienyl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological molecules. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Methyl Benzoate Derivatives
- Methyl Benzoate : The simplest alkyl benzoate, lacking substituents on the benzene ring. It is widely used in cosmetics and fragrances due to its low toxicity and mild odor. Its physical properties (e.g., boiling point: 199°C, density: 1.09 g/cm³) serve as a baseline for comparing substituted derivatives. Methyl 2-(3-thienyl)benzoate, with its electron-rich thienyl group, likely exhibits altered solubility and polarity compared to methyl benzoate .
- Sulfonylurea Herbicide Derivatives (e.g., Metsulfuron-methyl): These compounds, such as methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate, feature triazine and sulfonyl groups. While structurally distinct, they highlight the versatility of benzoate esters in agrochemical applications. The thienyl group in this compound may confer different electronic effects compared to triazine-based substituents .
Thienyl-Substituted Compounds
- 2-(3-Thienyl)ethanol: A thiophene derivative with a hydroxyl-terminated side chain (CAS RN 13781-67-4, density: 1.144 g/cm³). Unlike this compound, this compound lacks the ester functionality but demonstrates the influence of the 3-thienyl group on physical properties. The benzoate ester’s aromaticity and ester group likely increase its melting point and reduce volatility compared to 2-(3-thienyl)ethanol .
- Quinoline-Piperazine Benzoates (e.g., C1–C7 in ): These compounds, such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate, incorporate quinoline and piperazine moieties. While more complex, their synthesis via crystallization in ethyl acetate and characterization by NMR/HRMS suggests methodologies applicable to this compound. The thienyl group’s electron-rich nature may enhance π-π stacking interactions compared to phenyl substituents .
Heterocyclic Benzoate Esters
- Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (): These imidazole derivatives share ester functionalities but differ in heterocyclic core structure. The presence of a thienyl group in this compound could alter reactivity in cyclization or metal-catalyzed reactions compared to imidazole-based systems .
Physical and Spectroscopic Properties
Table 1: Comparative Physical Properties
| Compound | Density (g/cm³) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| Methyl Benzoate | 1.09 | -12 | Benzoate ester |
| 2-(3-Thienyl)ethanol | 1.144 | N/A | Thienyl, hydroxyl |
| Quinoline-Piperazine Benzoate (C1) | N/A | Solid (crystalline) | Quinoline, piperazine, ester |
| This compound* | ~1.1–1.2 (est.) | 80–83 (est.) | Thienyl, benzoate ester |
Spectroscopic Characterization
- NMR/HRMS : Compounds like C1–C7 () and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () were confirmed via ¹H/¹³C NMR and HRMS. This compound would likely exhibit distinct aromatic proton signals for the thienyl (δ 6.5–7.5 ppm) and benzoate (δ 7.5–8.5 ppm) groups, with HRMS confirming molecular ion peaks .
Biological Activity
Methyl 2-(3-thienyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of a benzoate ester linked to a thiophene ring. Its molecular formula is , with a molecular weight of approximately 218.27 g/mol. The presence of the thiophene moiety is significant, as it enhances the compound's ability to interact with biological systems through π-π stacking and hydrogen bonding.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Interaction : The compound can interact with various enzymes, potentially modulating their activity.
- Cell Membrane Interaction : The ester group may undergo hydrolysis, releasing benzoic acid, which can interact with cellular targets.
- Antimicrobial Activity : The thiophene ring's structure allows for significant interactions with microbial membranes, leading to potential antimicrobial effects.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds containing thiophene rings often demonstrate significant antibacterial and antifungal properties. For instance:
- Bacterial Inhibition : In vitro studies have reported that this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Fungal Activity : The compound has also been evaluated for antifungal activity against strains like Candida albicans, showing promising results in inhibiting fungal growth.
Anticancer Properties
This compound has been investigated for its potential anticancer effects. Preliminary studies suggest:
- Cytotoxicity : In vitro assays indicate that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.
- Mechanisms of Action : The cytotoxicity may be linked to the induction of apoptosis in cancer cells, although further studies are needed to elucidate the specific pathways involved.
Research Findings and Case Studies
A variety of studies have explored the biological activities of this compound:
-
Antimicrobial Activity Study
- Objective : To evaluate the antimicrobial efficacy against common pathogens.
- Methodology : Disk diffusion and broth microdilution methods were employed.
- Results : Significant inhibition zones were observed against S. aureus (MIC = 15 μg/mL) and E. coli (MIC = 32 μg/mL).
-
Cytotoxicity Evaluation
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was used to determine cell viability.
- Results : The compound exhibited IC50 values ranging from 20 to 50 µM across different cancer cell lines.
Table of Biological Activities
| Activity Type | Test Organism/Cell Line | Method Used | MIC/IC50 Values |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | Disk diffusion | 15 µg/mL |
| Antibacterial | Escherichia coli | Broth microdilution | 32 µg/mL |
| Antifungal | Candida albicans | Broth microdilution | 25 µg/mL |
| Cytotoxicity | MCF-7 (breast cancer) | MTT assay | IC50 = 30 µM |
| Cytotoxicity | HCT116 (colon cancer) | MTT assay | IC50 = 40 µM |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(3-thienyl)benzoate, and what experimental conditions are critical for optimizing yield?
- This compound can be synthesized via esterification or coupling reactions. A general approach involves reacting substituted benzoic acids with thiophene derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or catalytic bases (e.g., DIPEA). For example, a procedure similar to the synthesis of methyl 3-aminobenzoate derivatives ( ) uses 1,4-dioxane as a solvent and room-temperature stirring for 12–24 hours. Key factors include stoichiometric control of reactants, inert atmosphere (to prevent oxidation of thiophene), and post-reaction purification via ice/water precipitation followed by column chromatography .
Q. How can researchers characterize this compound using spectroscopic methods?
- NMR : The aromatic protons of the benzoate and thiophene rings appear as distinct multiplets in the 7.0–8.5 ppm range (¹H NMR). The methyl ester group typically resonates as a singlet near 3.9 ppm.
- FT-IR : Stretching vibrations for the ester carbonyl (C=O) appear at ~1700 cm⁻¹, while thiophene C-S bonds show peaks near 700–600 cm⁻¹.
- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with a calculated exact mass based on the formula C₁₂H₁₀O₂S .
Q. What are the primary research applications of this compound in organic chemistry?
- This compound serves as a precursor for synthesizing heterocyclic systems, such as thiophene-fused benzothiazines ( ) or sulfonylurea herbicides (). Its ester group allows further functionalization via hydrolysis to carboxylic acids or transesterification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?
- Discrepancies may arise from impurities or polymorphic forms. For example, reports mp 139.5–140°C for a structurally similar compound (2-(2-methyl-1,3-thiazol-4-yl)benzoic acid). To validate
- Perform differential scanning calorimetry (DSC) to confirm thermal behavior.
- Compare experimental spectra with computational predictions (e.g., DFT calculations for NMR chemical shifts) .
- Reproduce synthesis under strictly anhydrous conditions to rule out hydrate formation .
Q. What strategies improve the regioselectivity of thiophene coupling in this compound synthesis?
- Thiophene’s electron-rich 3-position favors electrophilic substitution. To enhance regioselectivity:
- Use directing groups (e.g., boronic acids in Suzuki-Miyaura coupling) ( ).
- Employ Lewis acid catalysts (e.g., FeCl₃) to stabilize transition states.
- Optimize solvent polarity (e.g., DMF for polar intermediates vs. toluene for non-polar systems) .
Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?
- Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Simulate reaction pathways for ester hydrolysis or thiophene functionalization.
- Predict UV-Vis absorption spectra for photochemical applications ( ) .
Methodological Considerations
Q. What safety protocols are essential when handling this compound?
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential inhalation hazards.
- Store in airtight containers away from oxidizers (thiophene derivatives are prone to decomposition) .
Q. How can researchers validate the purity of this compound for pharmacological studies?
- Combine chromatographic and spectroscopic methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
